![molecular formula C20H21N7O B2936516 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034425-03-9](/img/structure/B2936516.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several notable functional groups, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and an indole ring. The presence of these rings suggests that the compound may have interesting biological activities, as these structures are often found in bioactive molecules .
Scientific Research Applications
Synthesis and Insecticidal Assessment
- Research on heterocyclic compounds incorporating thiadiazole moieties, similar in complexity to the compound , has been conducted for potential insecticidal applications against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These studies explore the synthesis of various heterocycles for their insecticidal properties, indicating the potential for related compounds to serve in pest control.
Antihistaminic and Anti-inflammatory Activity
- Compounds with cyclic amines and fused pyridazines have been synthesized and evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting applications in treating allergic reactions and inflammation (Gyoten et al., 2003). This research points to the therapeutic potential of structurally related compounds in medical applications.
Antiasthma Agents
- The development of mediator release inhibitors for asthma treatment has involved the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, highlighting the relevance of triazole and pyrimidine motifs in respiratory disorder therapeutics (Medwid et al., 1990). These findings underscore the potential utility of compounds with similar structures in antiasthma research.
Cardiovascular Applications
- The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been investigated for their coronary vasodilating and antihypertensive activities, suggesting the possibility of cardiovascular applications for related compounds (Sato et al., 1980).
Antimicrobial Activity
- New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of heterocyclic compounds in combating microbial infections (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that compounds with similar structures can act asactivators or inhibitors of their target enzymes . For instance, some compounds have been found to show potent NAMPT activity .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway , given that NAMPT, a potential target of the compound, plays a key role in this pathway . Activation of NAMPT can influence many biological processes, including metabolism and aging .
Pharmacokinetics
Similar compounds have been optimized to attenuateCYP direct inhibition (DI) . This is achieved through modulation of lipophilicity, which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
Activation of nampt, a potential target of the compound, can influence many biological processes, including metabolism and aging .
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-20(28)22-15-8-9-26(12-15)19-7-6-18-23-21-13-27(18)24-19/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYBPDSLKMXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.